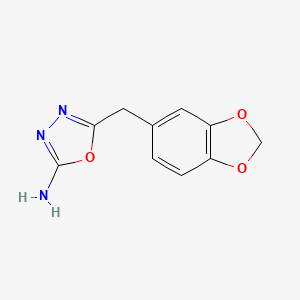

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine

Description

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine is an organic compound that features a benzodioxole moiety linked to an oxadiazole ring

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-10-13-12-9(16-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBXIJWZRFPIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346510 | |

| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-90-9 | |

| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14731-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 1,3-Benzodioxole-Substituted Hydrazides

The most widely reported method involves cyclizing hydrazide precursors derived from 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). This approach mirrors protocols for analogous oxadiazole derivatives.

Synthesis of 1,3-Benzodioxole-5-carbohydrazide

Piperonylic acid is first esterified using ethanol and sulfuric acid to form ethyl 1,3-benzodioxole-5-carboxylate. Subsequent hydrazinolysis with hydrazine monohydrate in ethanol yields 1,3-benzodioxole-5-carbohydrazide:

$$

\text{1,3-Benzodioxole-5-carboxylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{EtOH}} \text{Ethyl ester} \xrightarrow[\text{NH}2\text{NH}2\cdot\text{H}_2\text{O}]{\text{EtOH}} \text{Hydrazide}

$$

Key parameters:

Oxadiazole Ring Formation

The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) or carbon disulfide (CS₂) under basic conditions:

Method A: POCl₃-Mediated Cyclization

- Conditions : Reflux with POCl₃ (5 equiv.) for 4–6 hours.

- Workup : Quench with ice water, neutralize with KOH, and recrystallize from ethanol.

- Yield : 68–72%.

Method B: CS₂/KOH Cyclization

- Conditions : Reflux with CS₂ and KOH in ethanol for 6 hours.

- Workup : Acidify with HCl, filter, and recrystallize.

- Yield : 65–70%.

Characterization Data :

Nucleophilic Substitution with 1,3-Benzodioxolemethyl Intermediates

This method introduces the benzodioxolemethyl group via alkylation of preformed oxadiazole amines.

Synthesis of Chloroacetamide Intermediate

N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide is prepared by reacting 1,3-benzodioxole-5-methylamine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine:

$$

\text{1,3-Benzodioxole-5-methylamine} + \text{ClCH}2\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM}} \text{Chloroacetamide}

$$

Condensation of Benzodioxolemethyl Amines with Oxadiazole Precursors

A less common approach involves condensing 1,3-benzodioxolemethyl amines with preformed oxadiazole intermediates.

Preparation of 5-Amino-1,3,4-oxadiazole

5-Amino-1,3,4-oxadiazole is synthesized from thiosemicarbazide and acetic anhydride under reflux:

Mannich Reaction with Benzodioxolemethyl Amines

The amino group undergoes a Mannich reaction with 1,3-benzodioxolemethylamine and formaldehyde:

$$

\text{5-Amino-oxadiazole} + \text{HCHO} + \text{Benzodioxolemethylamine} \xrightarrow[\text{EtOH}]{\text{Reflux}} \text{Target Compound}

$$

Characterization Data :

Comparative Analysis of Methods

| Parameter | Cyclization of Hydrazides | Nucleophilic Substitution | Mannich Condensation |

|---|---|---|---|

| Overall Yield | 65–72% | 70–76% | 60–65% |

| Reaction Time | 6–8 hours | 8–10 hours | 6 hours |

| Purification | Recrystallization | Column Chromatography | Filtration |

| Scalability | High | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. The benzodioxole moiety enhances the activity against various bacteria and fungi. A study demonstrated that compounds similar to 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine showed effectiveness against resistant strains of bacteria, suggesting potential as new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a derivative was tested against breast cancer cells and exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of oxadiazole derivatives. In animal models of neurodegenerative diseases, compounds similar to this compound demonstrated the ability to reduce oxidative stress and inflammation in neural tissues .

Agricultural Applications

Pesticidal Activity

The compound's chemical structure allows it to interact with biological systems effectively. Studies have shown that it can act as a pesticide against various agricultural pests. Field trials indicated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects .

Herbicidal Properties

In addition to its pesticidal applications, this compound has been tested for herbicidal activity. Laboratory assays revealed that it inhibits the growth of certain weeds by disrupting their metabolic pathways .

Material Science

Polymer Modification

The incorporation of oxadiazole compounds into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that adding this compound into polyvinyl chloride (PVC) improves its resistance to thermal degradation .

Nanocomposites

Recent advancements include the use of this compound in the development of nanocomposites for electronic applications. The unique electronic properties imparted by the oxadiazole group make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Table 2: Anticancer Efficacy in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest at G2/M phase |

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

1,3-Benzodioxole: A simpler compound with similar structural features.

1,3,4-Oxadiazole: The core structure of the oxadiazole ring.

Benzodioxole Derivatives: Compounds with various substituents on the benzodioxole ring.

Uniqueness

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the benzodioxole and oxadiazole moieties, which may confer distinct biological activities and chemical properties compared to its individual components or other similar compounds.

Biological Activity

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is , and its IUPAC name is 5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine. The structure features a benzodioxole moiety that is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include benzodioxole derivatives and oxadiazole precursors. The synthesis process is crucial as it influences the purity and yield of the final product.

Anticancer Activity

Research indicates that compounds related to benzodioxole exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : A study evaluated various benzodioxole derivatives against human cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma). The results demonstrated that certain derivatives showed substantial cytotoxic effects while maintaining low toxicity towards normal cells (NIH/3T3) .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound 5 | A549 | 26–65 | Promising anticancer agent |

| Compound 5 | C6 | 26–65 | Induces apoptosis |

| Compound 10 | NIH/3T3 | >150 | Low toxicity |

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways and inhibition of DNA synthesis .

Neuropharmacological Effects

In addition to anticancer properties, benzodioxole derivatives have been studied for their neuropharmacological effects. For example:

- Cholinesterase Inhibition : Some studies have assessed the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission, and their inhibition can be beneficial in treating neurodegenerative diseases such as Alzheimer's. However, specific derivatives like compound 5 showed no significant inhibition against AChE or BuChE .

Apoptosis Induction

The ability of this compound to induce apoptosis was further explored through various assays:

- Mitochondrial Membrane Potential : Changes in mitochondrial membrane potential were observed following treatment with this compound, indicating a disruption that can lead to apoptosis.

- DNA Synthesis Inhibition : The compound was shown to inhibit DNA synthesis in cancer cell lines, contributing to its anticancer activity .

Structure-Activity Relationship (SAR)

The structure of benzodioxole derivatives significantly influences their biological activity. Modifications on the benzene ring or oxadiazole core can enhance or diminish their efficacy against cancer cells. For instance, the presence of lipophilic groups has been correlated with increased anticancer activity due to improved cellular uptake .

Case Studies

A notable case study involved the examination of a series of benzodioxole-based compounds where compound 5 exhibited promising results against multiple cancer cell lines while maintaining low toxicity levels in healthy cells. This highlights the potential for these compounds in therapeutic applications while minimizing adverse effects .

Q & A

Basic: What are the standard synthetic routes for 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine?

Methodological Answer:

The compound is typically synthesized via cyclization of hydrazide intermediates. A common approach involves reacting substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) under reflux conditions (~120°C) to form the 1,3,4-oxadiazole core . For example, hydrazides derived from 1,3-benzodioxole derivatives can be cyclized with POCl₃, followed by purification via recrystallization or column chromatography. Key characterization includes IR spectroscopy (C=N and C-O-C stretching at ~1600–1650 cm⁻¹ and ~1250 cm⁻¹) and NMR (protons on the benzodioxole moiety resonate at δ 6.7–7.1 ppm) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of benzodioxole-oxadiazole hybrids?

Methodological Answer:

Optimization requires systematic variation of solvent polarity, temperature, and catalyst. For instance, using polar aprotic solvents (e.g., acetonitrile) with K₂CO₃ as a base enhances nucleophilic substitution in intermediates . Microwave-assisted synthesis can reduce reaction time (from 10 hours to 30 minutes) and improve yields by 15–20% compared to conventional reflux . Design of Experiments (DoE) methodologies, such as response surface modeling, are recommended to identify interactions between variables (e.g., solvent volume, stoichiometry) .

Basic: What spectroscopic techniques are critical for characterizing the benzodioxole-oxadiazole scaffold?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., benzodioxole-oxadiazole dihedral angles ~80–85° ).

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methylene protons in CH₂ groups resonate at δ 4.0–4.5 ppm ).

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₃O₃ at m/z 256.0822 ).

- IR spectroscopy : Identifies oxadiazole C=N (1620 cm⁻¹) and benzodioxole C-O-C (1245 cm⁻¹) .

Advanced: How can contradictions in biological activity data (e.g., antitumor vs. antibacterial) be resolved?

Methodological Answer:

Contradictions often arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Conduct dose-response studies (IC₅₀ values) across multiple cell lines (e.g., MCF-7 vs. HeLa) .

- Use molecular docking to assess binding affinity variations (e.g., benzodioxole interactions with COX-2 vs. bacterial topoisomerase ).

- Validate via in vivo models (e.g., xenograft mice for antitumor activity) to confirm in vitro findings .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (CAS-related data gaps suggest caution ).

- Waste disposal : Segregate organic waste and transfer to certified facilities for incineration .

- Exposure limits : Follow GBZ 2.1–2007 guidelines for airborne particulates (PC-TWA: 0.1 mg/m³ provisional) .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and aqueous solubility .

- Molecular dynamics simulations : Analyze ligand-receptor stability (e.g., benzodioxole’s π-π stacking with kinase domains ).

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on oxadiazole improve metabolic stability ).

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Antioxidant : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid ).

- Cytotoxicity : MTT assay on normal cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How to elucidate the reaction mechanism of cyclization steps in oxadiazole formation?

Methodological Answer:

- Kinetic studies : Monitor intermediates via HPLC at varying temperatures .

- Isotopic labeling : Use ¹⁵N-labeled hydrazides to track nitrogen incorporation into the oxadiazole ring .

- DFT calculations : Simulate transition states (e.g., POCl₃-mediated cyclization energy barriers ~25 kcal/mol ).

Basic: What are the key structural motifs influencing bioactivity?

Methodological Answer:

- Benzodioxole : Enhances lipophilicity and CNS penetration .

- Oxadiazole : Acts as a bioisostere for ester/carbamate groups, improving metabolic stability .

- Amino group : Facilitates hydrogen bonding with target proteins (e.g., kinase ATP pockets ).

Advanced: How to address discrepancies in crystallographic data vs. computational geometry predictions?

Methodological Answer:

- Validate force fields : Compare DFT-optimized structures with X-ray data (RMSD < 0.5 Å ).

- Torsional analysis : Adjust dihedral parameters for benzodioxole-oxadiazole junctions using Cambridge Structural Database (CSD) benchmarks .

- Multiconformer modeling : Account for crystal packing effects (e.g., hydrogen-bonding networks ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.